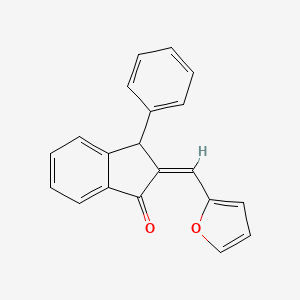

2-(2-Furylmethylene)-3-phenyl-1-indanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While the specific synthesis process for “2-(2-Furylmethylene)-3-phenyl-1-indanone” is not available, similar compounds are often synthesized through condensation reactions. For example, a Knoevenagel condensation of furfural and acetylacetone can produce a furan-based compound . Another example involves the synthesis of Mn(II) and Pd(II) complexes with mono-condensed heterocyclic Schiff base ligands .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Organometallic Chemistry

The research on 2-(2-Furylmethylene)-3-phenyl-1-indanone has led to significant advancements in organometallic chemistry, particularly in the synthesis and characterization of metallocene systems. Dreier et al. (2001) explored the addition of 2-lithiofuran to 2-indanone, yielding 2-(2-furyl)indene after hydrolytic workup. This compound, upon further reactions, facilitated the creation of bis[2-(2-furyl)indenyl]zirconium dichloride, a crucial component in producing elastomeric polypropylene using homogeneous Ziegler-Natta catalysts (Dreier, Unger, Erker, Wibbeling, & Fröhlich, 2001).

Catalyst Development for Elastomeric Polypropylene

Further investigation into the domain of catalysts for elastomeric polypropylene formation was conducted by Dreier and Erker (2002), who treated a series of 2-alkylfurans with n-butyllithium followed by zirconium tetra-chloride addition. This process developed various bis[(5-alkyl-2-furyl) indenyl] ZrCl2 complexes, demonstrating the role of remote substituents in propene polymerization. The study highlighted how increasing the steric bulk of the furyl substituents at the catalyst framework could enhance the isotacticities of the polymers, thus improving their elastomeric properties (Dreier & Erker, 2002).

Solvatochromism and Solid State Structures

El-Sayed et al. (2003) conducted research on hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings. Their study focused on understanding the molecular interactions in various solvent environments. This research not only broadened the understanding of solvatochromism and crystallochromism but also provided insights into the structural dynamics of these compounds in solid and liquid states (El-Sayed, Müller, Rheinwald, Lang, & Spange, 2003).

Structural and Dynamic Features

Dreier et al. (2001) also delved into the structural and dynamic features of bis[2-(2-furyl)indenyl]zirconium derivatives through comprehensive spectroscopic analysis. Their work provided valuable information on the conformational isomers and rotational dynamics of these metallocene systems, contributing to a deeper understanding of their chemical behavior and potential applications in catalysis and polymerization processes (Dreier, Bergander, Wegelius, Fröhlich, & Erker, 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-3-phenyl-3H-inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-20-17-11-5-4-10-16(17)19(14-7-2-1-3-8-14)18(20)13-15-9-6-12-22-15/h1-13,19H/b18-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULHXHKALOHGAC-AQTBWJFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2707216.png)

![N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B2707223.png)

![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2707224.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2707225.png)

![2-(2-Methoxyphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2707227.png)

![(3As,6R,6aR)-1-benzyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-amine;dihydrochloride](/img/structure/B2707228.png)

![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2707230.png)

![3-[2-(4-Chlorophenoxy)phenyl]acrylic acid](/img/structure/B2707232.png)

![N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide](/img/structure/B2707236.png)